molecular formula C15H18N2O3 B1312232 tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate CAS No. 689232-04-0

tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate

Cat. No.: B1312232
CAS No.: 689232-04-0
M. Wt: 274.31 g/mol
InChI Key: DORDHFROSMQOBC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

In the realm of structural chemistry and molecular interaction analysis, tert-butyl 2-(1H-indol-3-yl)-2-oxoethylcarbamate derivatives have been the subject of significant research. For instance, studies have been conducted on the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole derivatives, which include tert-butyl analogs. These compounds were found to exhibit specific molecular packing based on various intermolecular interactions such as O...H, N...H, and S...H contacts, among others. The research also delved into atomic charge distribution, molecular electrostatic potential maps, and reactivity descriptors, providing a comprehensive view of the compound's characteristics (Boraei et al., 2021).

Synthesis and Medicinal Chemistry

The compound and its derivatives have been synthesized and evaluated for various applications, particularly in medicinal chemistry. For example, 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, inclusive of tert-butyl variants, have been synthesized and assessed as Staphylococcus aureus NorA efflux pump inhibitors. Although these derivatives exhibited modest intrinsic anti-staphylococcal activity, they notably enhanced the antibacterial activity of ciprofloxacin against resistant strains, marking their significance in combating antibiotic resistance (Héquet et al., 2014).

Process Development and Synthesis

In the domain of organic process research and development, this compound derivatives have been synthesized through practical and scalable processes. A notable example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step telescoped sequence from readily available materials, showcasing the compound's applicability in the synthesis of complex molecules (Li et al., 2012).

Chemical Properties and Characterization

Detailed studies on the chemical properties and characterization of this compound derivatives have also been conducted. This includes the characterization of the compound's structure using various spectroscopic techniques such as 2D heteronuclear NMR experiments, providing insights into the molecular structure and interactions of the compound (Aouine et al., 2016).

Properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-13(18)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORDHFROSMQOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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